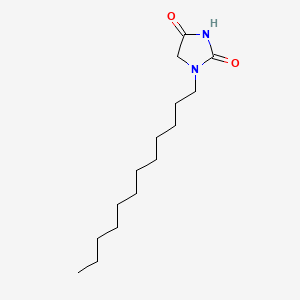
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Cyclic Double-Ylides and Coordination Chemistry : A study highlighted the synthesis, structure, and coordination chemistry of cyclic double-ylides derived from bis(dimethylphosphino) and bis(diphenylphosphino)methane. These compounds exhibit fluxional behavior and unsymmetrical, conjugated double-ylide structures. Hydrolysis and reaction with metal compounds were explored for their potential in creating novel structures and materials (Schmidbaur, Costa, & Milewski‐Mahrla, 1981).
Material Properties and Applications
Polymer Synthesis : Research into the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of certain catalysts led to the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), demonstrating potential applications in materials science for creating novel polymers with specific end-group functionalities (Percec & Wang, 1990).
Benzoxazole Synthesis : The effectiveness of a bis-ionic liquid as a catalyst for synthesizing novel benzoxazoles from salicylic acid derivatives and 2-amino-4-chlorophenol was explored. This method offers advantages such as solvent-free conditions, excellent yields, and environmental benefits, indicating potential for efficient synthesis of heterocyclic compounds (Nikpassand, Zare Fekri, & Farokhian, 2015).
Chemical Reactions and Mechanisms
- Carboxylation Reactions : A study detailed the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, yielding benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method presents a useful approach for preparing functionalized aryl- and alkenyl-carboxylic acids, demonstrating the compound's role in facilitating carbon-carbon bond formation (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Advanced Functional Materials
- Photochromic and Fluorescence Switching : Research on hexatriene-type photochromic compounds, including derivatives with S,S-dioxide moieties, revealed their ability to exhibit photochromic coloration and fluorescence switching. These properties make them suitable for applications in advanced materials science, particularly in developing materials with tunable optical properties (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).
Safety And Hazards
Propriétés
Numéro CAS |
40070-59-5 |
|---|---|
Nom du produit |
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |
Formule moléculaire |
C23H24Br2O5S |
Poids moléculaire |
572.3 g/mol |
Nom IUPAC |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
Clé InChI |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
SMILES isomérique |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES canonique |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



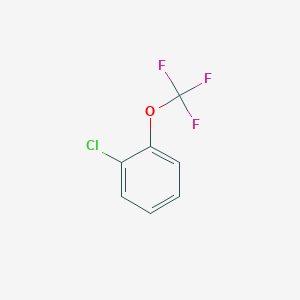
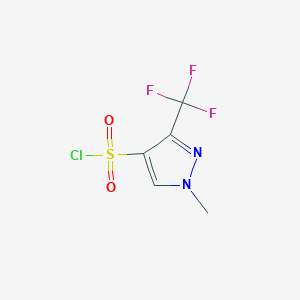
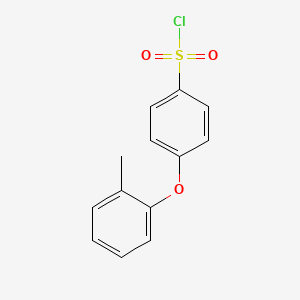
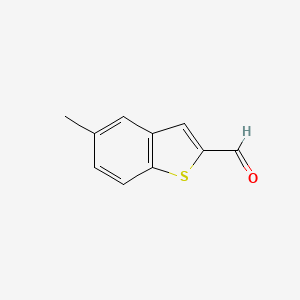
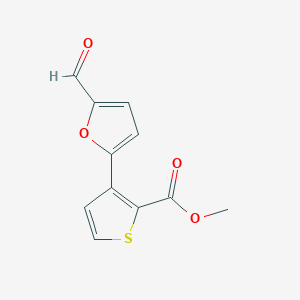
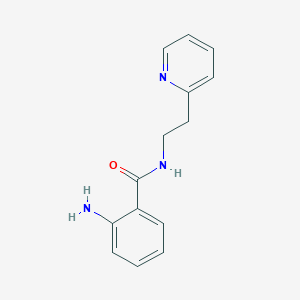
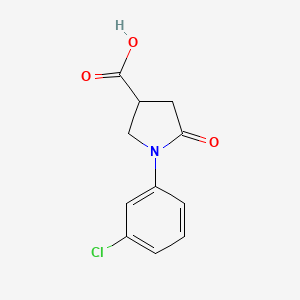
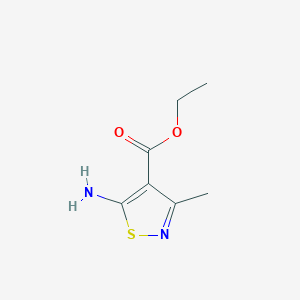
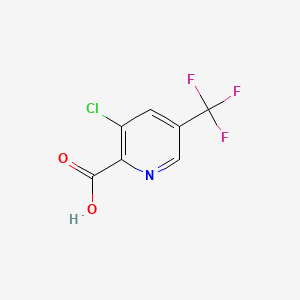
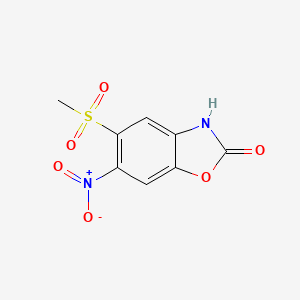
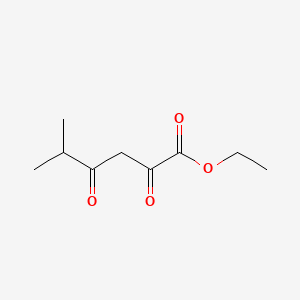
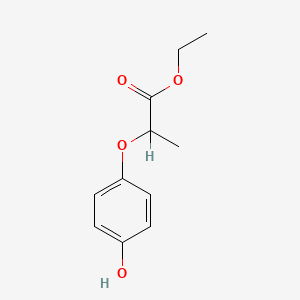
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
